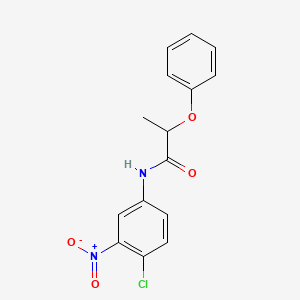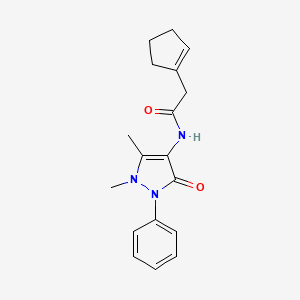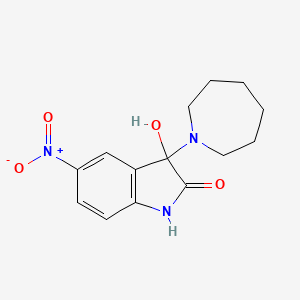![molecular formula C13H15ClN2O4 B4884719 N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4884719.png)
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide, also known as CPTH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. CPTH2 is a small molecule inhibitor that targets the histone acetyltransferase enzyme, which is involved in several cellular processes including gene expression and DNA repair.
Mécanisme D'action
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide inhibits the histone acetyltransferase enzyme by binding to its active site and preventing the transfer of acetyl groups to histone proteins. This leads to changes in gene expression and chromatin structure, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has also been shown to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide is its specificity for the histone acetyltransferase enzyme. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, one limitation of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has not yet been tested in clinical trials, so its potential as a cancer treatment is still being explored.
Orientations Futures
There are several future directions for the study of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide. One area of interest is the development of more potent and selective inhibitors of the histone acetyltransferase enzyme. Additionally, the potential of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide as a combination therapy with other cancer treatments is being explored. Finally, the role of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide in other cellular processes beyond cancer cell growth and survival is an area of active research.
Méthodes De Synthèse
The synthesis of N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide involves the reaction of 2-chlorophenol with acetic anhydride to form 2-(2-chlorophenoxy)acetic acid. This is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide. The purity of the compound is confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide works by inhibiting the histone acetyltransferase enzyme, which is overexpressed in many cancer cells and is involved in promoting cancer cell growth and survival.
Propriétés
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-9-4-1-2-5-10(9)20-8-12(17)15-16-13(18)11-6-3-7-19-11/h1-2,4-5,11H,3,6-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJXYXKOLBZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(2-chlorophenoxy)acetyl]tetrahydro-2-furancarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884669.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)
![2-amino-4-(2,4-dichlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B4884720.png)
![1-(hydroxymethyl)-4-(4-methoxy-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4884723.png)

